molecular formula C25H20N2O4S B2857121 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 361159-01-5

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2857121
CAS No.: 361159-01-5
M. Wt: 444.51
InChI Key: RVOSTYHXLNPYPU-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, benzoyl and phenyl groups, and dimethoxybenzamide moiety

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of benzoyl and phenyl groups, and finally the attachment of the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings can be replaced with other groups using appropriate reagents and conditions.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with similar compounds such as N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide . While both compounds share a similar core structure, the presence of different substituents (dimethoxy vs. dinitro groups) can lead to differences in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound may confer distinct properties that make it suitable for specific research or industrial purposes.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-30-19-13-18(14-20(15-19)31-2)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSTYHXLNPYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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